molecular formula C11H20N4O3S B2760377 Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate CAS No. 2416228-73-2

Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate

Cat. No.: B2760377
CAS No.: 2416228-73-2
M. Wt: 288.37
InChI Key: SPCTZTXGRSHKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate is a complex organic compound that features a pyrazole ring substituted with a methylsulfonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methylsulfonimidoyl group. The final step involves the attachment of the tert-butyl carbamate group. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The methylsulfonimidoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonimidoyl-containing molecules. Examples include:

Uniqueness

What sets Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the tert-butyl carbamate and methylsulfonimidoyl groups allows for versatile applications in various fields .

Properties

IUPAC Name

tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-11(2,3)18-10(16)13-6-8-9(19(5,12)17)7-15(4)14-8/h7,12H,6H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCTZTXGRSHKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C=C1S(=N)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.